molecular formula C11H13BrFN B11730075 1-(2-Bromo-4-fluorophenyl)cyclopentanamine

1-(2-Bromo-4-fluorophenyl)cyclopentanamine

Katalognummer: B11730075
Molekulargewicht: 258.13 g/mol
InChI-Schlüssel: QGTBZCLTFPVOKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-4-fluorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13BrFN and a molecular weight of 258.13 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a cyclopentane ring substituted with a 2-bromo-4-fluorophenyl group and an amine group.

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopentanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial production methods may involve the bromination of a precursor compound followed by amination. For example, a nitration reaction can be followed by the conversion of the nitro group to an amine and subsequent bromination . These steps are carried out under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(2-Bromo-4-fluorophenyl)cyclopentanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a common reaction involving this compound.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-4-fluorophenyl)cyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopentanamine involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-4-fluorophenyl)cyclopentanamine can be compared with other similar compounds, such as:

    1-(4-Bromo-2-fluorophenyl)cyclopentanamine: This compound has a similar structure but with different substitution patterns on the phenyl ring.

    1-(2-Bromo-4-chlorophenyl)cyclopentanamine: Another analog with a chlorine atom instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.

Eigenschaften

Molekularformel

C11H13BrFN

Molekulargewicht

258.13 g/mol

IUPAC-Name

1-(2-bromo-4-fluorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H13BrFN/c12-10-7-8(13)3-4-9(10)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2

InChI-Schlüssel

QGTBZCLTFPVOKM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=C(C=C(C=C2)F)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.